![molecular formula C7H12N2O3 B1586691 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid CAS No. 717904-36-4](/img/structure/B1586691.png)
2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid
Overview
Description
2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid, also known as MPOA, is a chemical compound that has gained significant attention in scientific research. Its unique structure and properties make it a valuable tool for investigating various biological processes. In
Scientific Research Applications
Medicinal Chemistry and Drug Design
One study detailed the optimization of the phenyl alkyl ether moiety in PPARgamma agonists, noting the exploration of substituents including a 4-methylpiperazine, which enhanced solubility and selectivity, indicating the importance of such structures in drug design (J. Collins et al., 1998).
Biochemical and Molecular Structure Analysis
Research on novel 1,4,5-trisubstituted 1,2,3-triazoles synthesized via a one-pot method included derivatives with a 2-oxoacetic acid moiety. These compounds were characterized for their structural and spectral properties, indicating their potential for further biochemical and pharmacological studies (M. N. Ahmed et al., 2016).
Tuberculostatic Activity
A study on (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole derivatives, which share a structural similarity with the target compound, revealed these compounds' potential tuberculostatic activity. This highlights the relevance of such molecular frameworks in developing therapeutic agents against tuberculosis (H. Foks et al., 2004).
NMR Imaging Applications
Research into poly(amidoamine)s carrying TEMPO residues for NMR imaging applications showcased the synthesis and characterization of derivatives from 2-methylpiperazine. These compounds demonstrated potential as NMR imaging contrast agents, indicating the utility of such structures in diagnostic imaging (M. Gussoni et al., 2008).
Synthesis and Anticancer Activity
Studies on the synthesis and characterization of thiophene-2-carboxaldehyde derivatives, including compounds with a piperazin-1-yl moiety, emphasized their antibacterial, antifungal, and anticancer activities. These findings underscore the significance of such molecular structures in developing novel therapeutic agents (M. Shareef et al., 2016).
properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-8-2-4-9(5-3-8)6(10)7(11)12/h2-5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHXDMKVURFNSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366001 | |
Record name | (4-Methylpiperazin-1-yl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid | |
CAS RN |
717904-36-4 | |
Record name | (4-Methylpiperazin-1-yl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 717904-36-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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